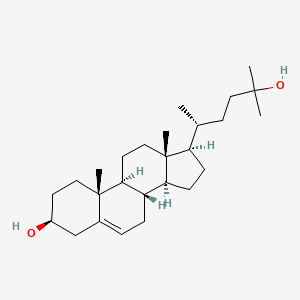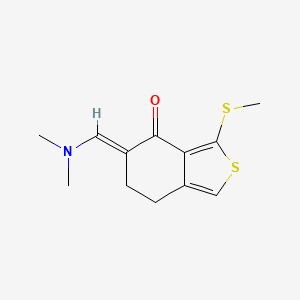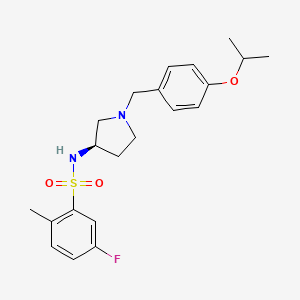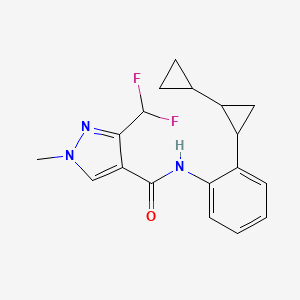
Sédaxane
Vue d'ensemble
Description
Sedaxane is a broad-spectrum fungicide used as a seed treatment in agriculture to protect crops from fungal diseases . It was first marketed by Syngenta in 2011 using their brand name Vibrance . The compound is an amide which combines a pyrazole acid with an aryl amine to give an inhibitor of succinate dehydrogenase .
Synthesis Analysis
Sedaxane combines the acid chloride of the pyrazole carboxylic acid with a novel amine derivative which was made from 2-chlorobenzaldehyde . A base-catalysed aldol condensation between the aldehyde and cyclopropyl methyl ketone forms an α,β-unsaturated carbonyl compound which, when combined with hydrazine gives a dihydropyrazole derivative . Further treatment with potassium hydroxide forms the second cyclopropyl ring and this material is converted to the aniline required for sedaxane formation by Buchwald–Hartwig amination using benzophenone imine in the presence of a palladium catalyst, followed by hydroxylamine .
Molecular Structure Analysis
The molecular formula of Sedaxane is C18H19F2N3O . It has a molar mass of 331.367 g·mol−1 .
Chemical Reactions Analysis
Sedaxane has significant auxin-like and gibberellin-like effects, which effect marked morphological and physiological changes according to an approximate saturation dose-response model . Sedaxane enhanced leaf and root glutamine synthetase (GS) activity resulting in greater protein accumulation .
Physical And Chemical Properties Analysis
Sedaxane is a white, odorless powder with a density of 1.23 g/cm3 at 26 °C . It has a melting point of 121.4 °C and is very slightly soluble in water (0.67 g/L, 20 °C), but slightly soluble in acetone (410 g/L) and dichloromethane (500 g/L) .
Applications De Recherche Scientifique
Fongicide pour le traitement des semences
Le sédaxane est un fongicide de traitement des semences à large spectre développé pour lutter contre les maladies transmises par les semences et le sol dans une large gamme de cultures . Il inhibe la respiration en se liant au complexe de la succinate déshydrogénase dans la mitochondrie fongique .
Contrôle des champignons transmis par les semences
Le spectre d’activité du this compound couvre les champignons transmis par les semences tels que Ustilago nuda, Tilletia caries, Monographella nivalis et Pyrenophora graminea . Il offre une protection locale et systémique des semences et des racines des cultures cibles .
Contrôle des champignons transmis par le sol
Le this compound est efficace contre les champignons transmis par le sol comme Rhizoctonia solani, R. cerealis et Typhula incarnata . Rhizoctonia spp. sont parmi les agents pathogènes transmis par le sol les plus importants, attaquant une large gamme de cultures et présents dans la plupart des sols et des climats du monde .
Effets biostimulants
Le this compound a des effets significatifs de type auxine et de type gibbérelline, qui provoquent des modifications morphologiques et physiologiques marquées chez les jeunes plants de maïs non infectés . Il facilite l’établissement des racines et intensifie le métabolisme de l’azote et des phénylpropanoïdes chez les jeunes plants de maïs .
Amélioration de la croissance
Le this compound a des effets d’amélioration de la croissance documentés sur le blé . Il peut être bénéfique pour surmonter les stress biotiques et abiotiques aux premiers stades de croissance .
Gestion de la résistance
Le this compound est un outil potentiel pour la gestion préventive de la résistance lorsqu’il est associé à d’autres fongicides, en particulier contre les agents pathogènes présentant un potentiel de développement de résistance .
Mécanisme D'action
Target of Action
Sedaxane is a broad-spectrum fungicide that primarily targets the succinate dehydrogenase (SDH) enzyme in fungi . SDH is a key enzyme in the tricarboxylic acid cycle and the mitochondrial electron transport chain, playing a crucial role in energy production within the cell .
Mode of Action
Sedaxane inhibits the function of succinate dehydrogenase, thereby disrupting the energy production within the fungal cell . This inhibition leads to a decrease in ATP production, which is essential for various cellular processes, ultimately leading to the death of the fungus .
Biochemical Pathways
By inhibiting succinate dehydrogenase, Sedaxane disrupts the tricarboxylic acid cycle and the mitochondrial electron transport chain . These pathways are critical for the production of ATP, the primary energy currency of the cell. The disruption of these pathways leads to an energy deficit within the fungal cell, impairing its ability to carry out essential functions and leading to cell death .
Pharmacokinetics
It’s known that sedaxane is applied as a seed treatment and is taken up by the plant, providing both local and systemic protection of the seed and roots of target crops .
Result of Action
The primary result of Sedaxane’s action is the effective control of seed-borne and soil-borne fungal diseases . By inhibiting the succinate dehydrogenase enzyme, Sedaxane disrupts energy production within the fungal cell, leading to cell death and preventing the spread of the fungus .
Action Environment
Sedaxane is used globally as a seed treatment and is effective under a wide range of environmental conditions . Its efficacy may be influenced by factors such as the specific crop it’s applied to, the local fungal population, and environmental conditions such as temperature and moisture . .
Safety and Hazards
Orientations Futures
Methods and results in the MOA work for sedaxane illustrate promising directions that future MOA studies may be able to employ, in the spirit of “Tox21” and reduction of in vivo animal use . Incorporating these tools into the study plan for a new agrochemical or drug during development offers a promising alternative to the traditional need to conduct later, specialized MOA studies after the results of chronic bioassays are known .
Propriétés
IUPAC Name |
N-[2-(2-cyclopropylcyclopropyl)phenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O/c1-23-9-14(16(22-23)17(19)20)18(24)21-15-5-3-2-4-11(15)13-8-12(13)10-6-7-10/h2-5,9-10,12-13,17H,6-8H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJQCBDIXRIYRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2C3CC3C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058207 | |
| Record name | Sedaxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874967-67-6 | |
| Record name | Sedaxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874967-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sedaxane [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874967676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sedaxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sedaxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SEDAXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHZ33J8Z9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


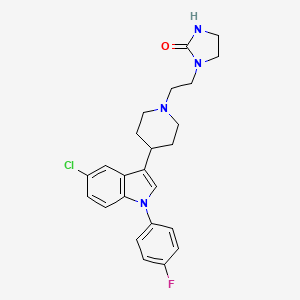

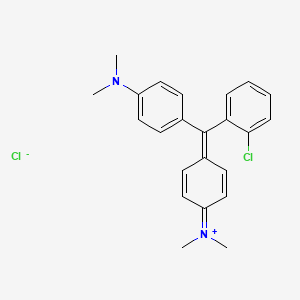
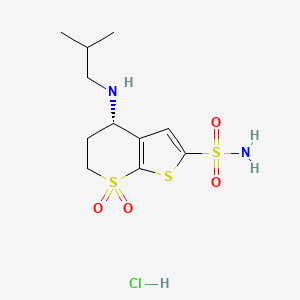

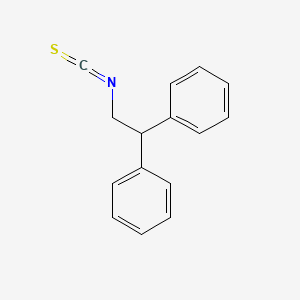
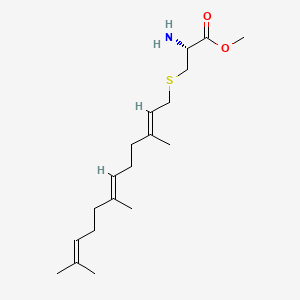
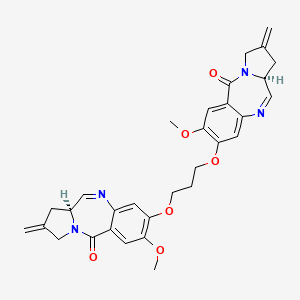
![N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide](/img/structure/B1681651.png)
